m-PEG9-NHS ester

Bioconjugation PEGylation Stability

Choose m-PEG9-NHS ester for unmatched batch-to-batch consistency in bioconjugation. Unlike polydisperse PEG-NHS mixtures, this discrete 9-ethylene-glycol-unit compound (MW 553.6 g/mol) delivers a precise ~27 Å spacer, enabling systematic PROTAC linker QSAR and controlled ADC hydrophilicity tuning. Its NHS ester reacts efficiently with primary amines at pH 7–9 to form stable amide bonds. The monodisperse, single-species nature simplifies conjugate characterization by mass spectrometry—eliminate variability and ensure reproducible results across every synthesis.

Molecular Formula C24H43NO13
Molecular Weight 553.6 g/mol
Cat. No. B609305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG9-NHS ester
Synonymsm-PEG9-NHS ester
Molecular FormulaC24H43NO13
Molecular Weight553.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3
InChIKeyPHNXKFXTQIHOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG9-NHS ester: A Monodisperse, NHS-Functionalized PEG Linker for Bioconjugation and PROTAC Synthesis


m-PEG9-NHS ester (CAS 1316189-13-5) is a discrete, monofunctional polyethylene glycol (dPEG®) derivative featuring an N-hydroxysuccinimide (NHS) ester group at the ω-terminus and a methoxy group at the α-terminus. This compound, with the molecular formula C24H43NO13 and a molecular weight of 553.6 g/mol, is widely utilized in bioconjugation, targeted protein degradation (PROTAC), and antibody-drug conjugate (ADC) applications . Its monodisperse, single-chain length (9 ethylene glycol units) distinguishes it from polydisperse PEG reagents, ensuring batch-to-batch reproducibility in conjugate synthesis . The hydrophilic PEG spacer enhances aqueous solubility, while the NHS ester enables efficient, covalent labeling of primary amines (-NH2) on proteins, peptides, and amine-modified oligonucleotides under mild conditions (pH 7–9) to form stable amide bonds .

Why m-PEG9-NHS Ester Cannot Be Substituted Arbitrarily: The Critical Role of PEG Length and Monodispersity in Conjugate Performance


While many PEG-NHS ester linkers are commercially available, substitution without careful consideration can lead to experimental failure or irreproducible results. The specific chain length of m-PEG9-NHS ester (9 ethylene glycol units, ~27 Å extended length) imparts a precise balance of solubility, flexibility, and steric accessibility. Shorter analogs, such as m-PEG4-NHS ester, may not provide sufficient distance between conjugated moieties to prevent steric hindrance, while longer analogs, like m-PEG12-NHS ester, can increase hydrodynamic radius to a degree that may alter pharmacokinetic profiles or reduce cellular permeability [1]. Furthermore, m-PEG9-NHS ester is a discrete, single molecular weight compound, unlike polydisperse PEG-NHS reagents (e.g., m-PEG2000-NHS ester), which are mixtures of chain lengths . This polydispersity introduces variability in conjugate characterization and performance, making monodisperse m-PEG9-NHS ester essential for applications requiring precise structural control, such as PROTAC linker optimization and ADC design .

Quantitative Differentiation of m-PEG9-NHS Ester: Evidence for Informed Scientific Selection


m-PEG9-NHS Ester Hydrolysis Half-Life and pH-Dependent Stability Profile

The NHS ester group of m-PEG9-NHS ester exhibits a pronounced pH-dependent hydrolysis rate, a critical factor in optimizing conjugation efficiency. While specific half-life data for the PEG9 variant is not available in the primary literature, extensive class-level data for PEG-NHS esters demonstrate that hydrolysis half-life exceeds 120 minutes at pH 7.4, but falls below 9 minutes at pH 9.0 [1]. This trend is consistent across PEG chain lengths, indicating that the reactive NHS ester group's stability is primarily governed by pH, not PEG molecular weight [1]. For instance, a related monodisperse compound, MAL-dPEG®36-NHS ester, has a half-life of 4-5 hours at pH 7 and 0°C, but only 1 hour at pH 8 and 25°C . This class-level inference allows researchers to predict that m-PEG9-NHS ester will be most stable and achieve optimal amine coupling at pH 7.0–7.5, a range commonly used for protein PEGylation.

Bioconjugation PEGylation Stability

m-PEG9-NHS Ester as a PROTAC Linker: Empirical Basis for Optimal Chain Length Selection

In PROTAC design, linker length is a critical determinant of degradation efficiency. While no head-to-head study directly compares m-PEG9-NHS ester to other PEG lengths in a PROTAC context, a recent SAR study on Retro-2-based PROTACs demonstrates that GSPT1 degradation is significantly dependent on the length of the flexible PEG chain linker [1]. Furthermore, a broader SAR study on AURKA-targeting PROTACs explored different linker lengths to identify the most potent degrader (SK2188), underscoring the need for empirical linker optimization [2]. A review of linker strategies notes that PEG4, PEG6, and PEG8 are frequently used, but that linker length serves as a 'conformational tuner' [3]. m-PEG9-NHS ester, with its 9-unit chain, provides a distinct, longer spacing option within the commonly explored range (PEG4-PEG12), offering a specific architectural parameter for SAR studies. Its monodisperse nature ensures that observed effects are due to length alone, not a distribution of lengths.

PROTAC Targeted Protein Degradation Linker Optimization

Comparative Conjugation Kinetics: NHS Ester vs. Reductive Amination Chemistry

A direct kinetic comparison using the same length of PEG linker reveals that N-hydroxysuccinimide ester (NHS) chemistry exhibits significantly different conjugation kinetics and site selectivity compared to reductive amination (RA) [1]. In a study with Trastuzumab-IgG and α-lactalbumin, RA displayed 3–4 times greater Vmax/NH2 than NHS chemistry when using the same length of PEG linkers [1]. Moreover, the panel of conjugation sites on the proteins differed between the two chemistries, indicating that the choice of reactive group, not just the PEG spacer, dictates the final conjugate's homogeneity and functional properties [1]. This evidence highlights that while m-PEG9-NHS ester is an excellent choice for rapid, broad amine labeling, alternative chemistries like RA may be preferred when higher reaction rates or distinct conjugation site profiles are required.

Bioconjugation Kinetics Site-Selectivity

High-Impact Application Scenarios for m-PEG9-NHS Ester Based on Evidence


Precise PROTAC Linker Optimization and SAR Studies

m-PEG9-NHS ester is ideally suited for synthesizing PROTAC libraries with systematic variation in linker length. As established in Section 3, linker length is a key determinant of degradation efficiency [1]. Its monodisperse, 9-unit PEG chain provides a distinct, reproducible spacer length for exploring the 'conformational tuning' of ternary complex formation [2]. By using m-PEG9-NHS ester in parallel with shorter (e.g., PEG4) or longer (e.g., PEG12) monodisperse analogs, researchers can construct quantitative structure-activity relationships (QSAR) to identify the optimal linker for a given target-E3 ligase pair.

ADC Design Requiring Defined Hydrophilicity and Spacer Length

The controlled PEG length of m-PEG9-NHS ester is critical for modulating the physicochemical properties of antibody-drug conjugates (ADCs) . Evidence from Section 1 confirms its use as an ADC linker . In ADC development, linker hydrophilicity is essential to prevent aggregation and ensure favorable pharmacokinetics . The PEG9 spacer provides a specific increase in hydrophilicity and a defined separation between the antibody and payload, which can be systematically compared to other discrete PEG lengths to optimize conjugate stability and in vivo performance. This level of control is not achievable with polydisperse PEG reagents.

Reproducible Protein PEGylation for Biotherapeutic Development

For PEGylation of therapeutic proteins, where consistency and regulatory compliance are paramount, m-PEG9-NHS ester offers a significant advantage over polydisperse PEG-NHS reagents. As highlighted in Section 2, its monodisperse nature ensures a single, defined molecular species in the final conjugate, simplifying characterization by mass spectrometry and other analytical techniques . The stability profile outlined in Section 3 [3] guides optimal reaction conditions (pH 7.4) to maximize yield and minimize hydrolysis, reducing process development time and cost.

Surface Functionalization of Nanoparticles and Biosensors

The flexible, hydrophilic PEG9 spacer of m-PEG9-NHS ester is ideal for modifying surfaces to reduce non-specific binding and improve biocompatibility [4]. When compared to shorter PEG linkers (e.g., PEG4), the longer PEG9 chain provides a more effective 'stealth' layer, as supported by general PEGylation principles . Its monodisperse nature ensures a uniform coating density and thickness, which is critical for the reproducible performance of biosensors and nanoparticle-based drug delivery systems. The NHS ester enables facile, covalent attachment to amine-functionalized surfaces.

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